molecular formula C17H16O3 B12157466 4-ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

4-ethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B12157466
M. Wt: 268.31 g/mol
InChI Key: IVVVKLCMTBRXMF-UHFFFAOYSA-N
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Description

4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one , also known by its systematic name 2H-1-Benzopyran-2-one, 7-ethoxy- , is a chemical compound with the molecular formula C₁₆H₁₄O₃ . It falls within the class of diterpenoids, which are natural products often found in plants and fungi . This compound exhibits interesting biological properties and has been studied for various applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the cyclization of a suitable precursor to form the benzofurochromenone ring system. Specific synthetic routes may vary, but a typical sequence might include:

  • Formation of the Chromenone Ring : Starting from a suitable precursor, such as a substituted phenol or resorcinol, a cyclization reaction is performed to create the chromenone ring.
  • Ethylation : The ethyl group is introduced at the appropriate position to yield 4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one.

Industrial Production:: While industrial-scale production methods are less common for this compound, it can be synthesized in the laboratory using the above synthetic routes.

Chemical Reactions Analysis

Reactivity:: 4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:

  • Oxidation : It can be oxidized to form derivatives with additional functional groups.
  • Reduction : Reduction reactions can modify the compound’s structure.
  • Substitution : Substituents can be introduced at different positions on the benzofurochromenone ring.
Common Reagents and Conditions::
  • Oxidation : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
  • Substitution : Various alkylating agents or nucleophiles can be used.

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Oxidation may lead to hydroxylated or carboxylated derivatives, while reduction can yield saturated analogs.

Scientific Research Applications

4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has been investigated for its potential in:

  • Medicine : It may exhibit pharmacological activities, such as anti-inflammatory, antioxidant, or antitumor effects.
  • Chemistry : Researchers explore its reactivity and use it as a building block for more complex molecules.
  • Biology : Its biological interactions and potential as a lead compound are of interest.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

While 4-ethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is unique in its structure, similar compounds include:

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4-ethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C17H16O3/c1-2-10-7-17(18)20-15-9-16-13(8-12(10)15)11-5-3-4-6-14(11)19-16/h7-9H,2-6H2,1H3

InChI Key

IVVVKLCMTBRXMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4

Origin of Product

United States

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